molecular formula C10H14 B13829486 1,2,3,4,5,8-Hexahydronaphthalene CAS No. 36231-13-7

1,2,3,4,5,8-Hexahydronaphthalene

Cat. No.: B13829486
CAS No.: 36231-13-7
M. Wt: 134.22 g/mol
InChI Key: CCLPTDRLVDMCRP-UHFFFAOYSA-N
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Description

1,2,3,4,5,8-Hexahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, resulting in a compound that retains some of the structural features of naphthalene but with different chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,8-Hexahydronaphthalene can be synthesized through the partial hydrogenation of naphthalene. This process typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction can be represented as follows:

C10H8+3H2C10H14\text{C}_{10}\text{H}_{8} + 3\text{H}_{2} \rightarrow \text{C}_{10}\text{H}_{14} C10​H8​+3H2​→C10​H14​

Industrial Production Methods

In an industrial setting, the hydrogenation of naphthalene is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the aromatic rings without over-reduction.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,8-Hexahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: Further reduction can lead to the formation of decahydronaphthalene.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Decahydronaphthalene.

    Substitution: Halogenated derivatives of hexahydronaphthalene.

Scientific Research Applications

1,2,3,4,5,8-Hexahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,8-Hexahydronaphthalene involves its interaction with molecular targets through its partially hydrogenated aromatic system. The compound can participate in various chemical reactions due to the presence of both saturated and unsaturated carbon atoms. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: Fully hydrogenated naphthalene with the formula C₁₀H₁₈.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with the formula C₁₀H₁₂.

Uniqueness

1,2,3,4,5,8-Hexahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties compared to fully hydrogenated or less hydrogenated derivatives. Its partially hydrogenated structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

36231-13-7

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,3,4,5,8-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2H,3-8H2

InChI Key

CCLPTDRLVDMCRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC=CC2

Origin of Product

United States

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